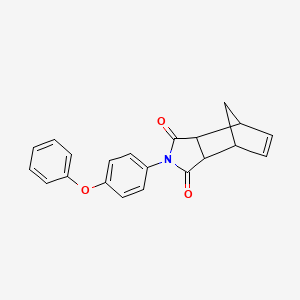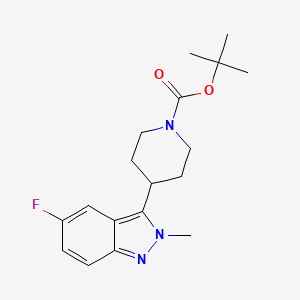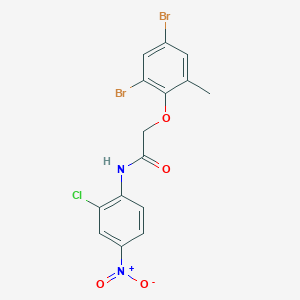
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. These compounds are characterized by the presence of a hydrazine group (-NH-NH-) bonded to various substituents. This particular compound features a 4-methylphenyl group and a prop-2-en-1-yl group attached to the hydrazine moiety, along with two thioamide groups (-CSNH2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methylphenylhydrazine with prop-2-en-1-yl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarboxamide: Similar structure but with carboxamide groups instead of thioamide groups.
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide: Similar structure but with different substituents on the hydrazine moiety.
The uniqueness of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N4S2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C12H16N4S2/c1-3-8-13-11(17)15-16-12(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,15,17)(H2,14,16,18) |
Clé InChI |
IWDUEZBOPOBMRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)

![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
methyl}morpholine](/img/structure/B12451727.png)
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)

